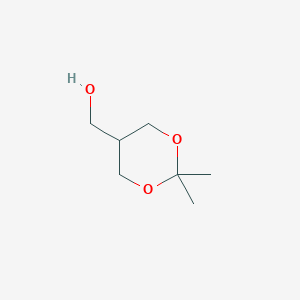
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Cat. No. B150955
M. Wt: 146.18 g/mol
InChI Key: BTAUZIVCHJIXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935699B2
Procedure details


A solution of 2,2-dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester (7.03 g, 37.35 mmol) in tetrahydrofuran (20 ml) was added dropwise to a cooled to 0° C. suspension of lithium aluminum hydride (1.8 g, 48.55 mmol) in tetrahydrofuran (20 ml). The reaction was stirred at 0° C. for 20 min and at 25° C. for 2 h. After such time, ethyl acetate (1 ml) and a few crystals of sodium sulphate decahydrate were added with caution. After stirring at 25° C. for 1 h saturated sodium chloride solution was added and the product extracted with ethyl acetate (3×100 ml). The organics were washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo to afford (2,2-dimethyl-[1,3]dioxan-5-yl)-methanol (4.09 g, 76%) as a clear oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.39 (s, 3H, CH3), 1.44 (s, 3H, CH3), 1.79-1.90 (m, 1H, CH), 2.15-2.26 (brs, 1H, OH), 3.69-3.81 (m, 2H, 2×OCH of 2×OCH2), 3.74 (d, J=6.8 Hz, 2H, OCH2), 3.96-4.05 (m, 2H, 2×OCH of 2×OCH2).
Quantity
7.03 g
Type
reactant
Reaction Step One





Name
sodium sulphate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Yield
76%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl-].[Na+]>O1CCCC1.C(OCC)(=O)C>[CH3:12][C:9]1([CH3:13])[O:10][CH2:11][CH:6]([CH2:4][OH:3])[CH2:7][O:8]1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19,20.21|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1COC(OC1)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Four
|
Name
|
sodium sulphate decahydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 20 min and at 25° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted with ethyl acetate (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(CO1)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.09 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
